molecular formula C13H11BrO B1270307 1-Bromo-4-(phenoxymethyl)benzene CAS No. 20600-22-0

1-Bromo-4-(phenoxymethyl)benzene

Cat. No. B1270307
CAS RN: 20600-22-0
M. Wt: 263.13 g/mol
InChI Key: KZVLWVAXLYUCLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

1-Bromo-4-(phenoxymethyl)benzene can be synthesized through the Wittig-Horner reaction, involving the reaction of benzophenone with (4-bromobenzyl) phosphonic acid dimethyl ester, which itself is prepared via a nucleophilic reaction of 1-bromo-4-bromomethyl-benzene with trimethyl phosphite (Liang Zuo-qi, 2015). Additionally, its synthesis has been achieved starting from different precursors, showcasing the versatility in its preparation methods (Yusuf Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(phenoxymethyl)benzene has been characterized by a variety of spectroscopic methods, including 1H NMR, 13C NMR, IR, EI-MS, and XRD. These studies confirm its molecular configuration and provide insight into its steric arrangements which are crucial for its reactivity and applications (Liang Zuo-qi, 2015).

Chemical Reactions and Properties

1-Bromo-4-(phenoxymethyl)benzene exhibits interesting chemical reactivity, such as participating in electrophilic aromatic substitution reactions due to the presence of the bromo group which acts as a good leaving group. Its phenoxymethyl group also offers sites for further functionalization through nucleophilic substitution reactions (S. Patil et al., 2012).

Physical Properties Analysis

The physical properties of 1-Bromo-4-(phenoxymethyl)benzene, such as melting point, boiling point, and solubility, are essential for its handling and application in various chemical syntheses. These properties are determined by its molecular structure and are critical for the optimization of reaction conditions (P. Jones et al., 2012).

Chemical Properties Analysis

1-Bromo-4-(phenoxymethyl)benzene's chemical properties, including its reactivity towards different reagents and conditions, highlight its utility in organic synthesis. Its ability to undergo reactions such as halogenation, coupling reactions, and nucleophilic substitutions makes it a versatile building block for the synthesis of complex molecules (Tannaza Batool et al., 2014).

Scientific Research Applications

Synthesis and Material Properties

1-Bromo-4-(phenoxymethyl)benzene has been studied for its potential in synthesizing various chemical compounds. A research study by Zuo-qi (2015) focused on synthesizing 1-Bromo-4-(2,2-diphenylvinyl)benzene, investigating its fluorescence properties in solution and solid states. This study suggests potential applications in materials science, particularly for developing materials with specific photoluminescent properties (Liang Zuo-qi, 2015).

Biological Activities and Synthesis Methods

The compound has also been explored in the synthesis of biologically active substances. A method for synthesizing (prop-2-ynyloxy) benzene derivatives, potentially useful in antibacterial and antiurease activities, was developed using 1-Bromo-4-(phenoxymethyl)benzene as a precursor. This method highlights the compound's role in creating biologically significant derivatives, as reported by Batool et al. (2014) (Tannaza Batool et al., 2014).

Natural Product Synthesis

The synthesis of natural products, such as 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, starting from derivatives of 1-Bromo-4-(phenoxymethyl)benzene, has been reported. This synthetic approach demonstrates the compound's usefulness in reproducing complex natural products with potential biological activities (Yusuf Akbaba et al., 2010).

Bromophenol Synthesis

The compound's utility extends to the synthesis of bromophenols from marine algae, with applications in studying protein inhibitors. A study by Guo et al. (2011) synthesized various bromophenol derivatives using methods involving bromination and reduction, highlighting the compound's role in marine-derived natural product synthesis (Shuju Guo et al., 2011).

Molecular Electronics

1-Bromo-4-(phenoxymethyl)benzene serves as a precursor for the synthesis of molecular wires in the field of molecular electronics. Stuhr-Hansen et al. (2005) discussed its application in creating oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, essential for developing electronic components at the molecular level (N. Stuhr-Hansen et al., 2005).

Crystal Structure Analysis

The crystal structures of derivatives of 1-Bromo-4-(phenoxymethyl)benzene have been analyzed to understand intermolecular interactions. This research provides insights into the molecular behavior of brominated benzene derivatives, essential for developing new materials with specific properties (P. Jones et al., 2012).

Safety And Hazards

Handling of 1-Bromo-4-(phenoxymethyl)benzene should be done with appropriate personal protective equipment. It should be kept away from open flames and sources of ignition. Contact with skin, eyes, and ingestion or inhalation should be avoided .

properties

IUPAC Name

1-bromo-4-(phenoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVLWVAXLYUCLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352414
Record name 1-bromo-4-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(phenoxymethyl)benzene

CAS RN

20600-22-0
Record name 1-Bromo-4-(phenoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20600-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-4-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an N,N-dimethylformamide (50 mL) solution of 4-bromobenzyl bromide (5 g, 20 mmol) and phenol (2.26 g, 24 mmol) was added potassium carbonate (8.29 g, 60 mmol). This mixture was stirred for 1 hour at room temperature. This mixture was partitioned into ethyl acetate and water. The organic layer was separated, washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by NH-silica gel column chromatography (heptane:ethyl acetate=4:1) to obtain the title compound (4.69 g, 89%).
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5 g
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2.26 g
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8.29 g
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50 mL
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Yield
89%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
XX Ming, ZY Tian, CP Zhang - Chemistry–An Asian Journal, 2019 - Wiley Online Library
A mild and efficient protocol for O‐arylation of alcohols and phenols (ROH) by triarylsulfonium triflates was developed under transition‐metal‐free conditions. Various alcohols, including …
Number of citations: 20 onlinelibrary.wiley.com
TL Cook - 2014 - search.proquest.com
In recent years, a great deal of effort has been put towards developing a more environmentally conscious America. Green chemistry has resulted from tragic environmental events in the …
Number of citations: 3 search.proquest.com
L Bering, K Jeyakumar, AP Antonchick - researchgate.net
All reactions were carried out in an oven dried screw cap vial. Unless otherwise noted, all commercially available compounds were used as provided without any further purification. …
Number of citations: 0 www.researchgate.net
LN Ortiz-Trankina - 2020 - search.proquest.com
In the last few decades, a larger effort has been given toward the development of more environmentally benign and human friendly processes and environments. This dissertation …
Number of citations: 3 search.proquest.com
CI Manley-King, JJ Bergh, JP Petzer - Bioorganic Chemistry, 2012 - Elsevier
It was recently reported that a series of C5-substituted phthalimides are remarkably potent reversible inhibitors of recombinant human monoamine oxidase (MAO) B. Modeling studies …
Number of citations: 25 www.sciencedirect.com

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